molecular formula C15H17NO3 B12050328 1-Alloc-2-phenylpiperidin-4-one CAS No. 849928-32-1

1-Alloc-2-phenylpiperidin-4-one

Cat. No.: B12050328
CAS No.: 849928-32-1
M. Wt: 259.30 g/mol
InChI Key: BRTKJCVSHCSFAZ-UHFFFAOYSA-N
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Description

1-Alloc-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C15H17NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

The synthesis of 1-Alloc-2-phenylpiperidin-4-one involves several steps. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives, including pyrrolidines and azepanes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Alloc-2-phenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic structures, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Alloc-2-phenylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Alloc-2-phenylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Alloc-2-phenylpiperidin-4-one can be compared with other piperidine derivatives, such as:

    2-Phenylpiperidine: Similar in structure but lacks the alloc group, leading to different reactivity and biological activity.

    4-Phenylpiperidine: Another structural isomer with distinct chemical properties and applications.

    Piperidin-4-one: A simpler derivative without the phenyl group, used in various synthetic applications.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities .

Properties

CAS No.

849928-32-1

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

prop-2-enyl 4-oxo-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-2-10-19-15(18)16-9-8-13(17)11-14(16)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2

InChI Key

BRTKJCVSHCSFAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

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